

Comparative Study of 3-Nitro-1-pyrenol-d8 from Different Suppliers

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Compound of Interest

Compound Name: 3-Nitro-1-pyrenol-d8

Cat. No.: B15600213

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For researchers, scientists, and drug development professionals utilizing **3-Nitro-1-pyrenol-d8** as an internal standard in quantitative bioanalysis, the selection of a high-quality, reliable product is paramount for accurate and reproducible results. This guide provides a comparative analysis of **3-Nitro-1-pyrenol-d8** from three hypothetical leading suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on critical quality attributes including chemical purity, isotopic enrichment, and stability, supported by detailed experimental protocols.

Data Presentation

The performance of **3-Nitro-1-pyrenol-d8** from each supplier is summarized in the table below. The data represents typical values obtained through the standardized experimental protocols detailed in the subsequent section.

Parameter	Supplier A	Supplier B	Supplier C	Acceptance Criteria
Chemical Purity (HPLC, % Area)	> 99.5%	> 99.0%	> 98.0%	> 98.0%
Isotopic Enrichment (% D8)	99.2%	98.5%	97.8%	> 97.0%
Isotopic Distribution (% D0-D7)	< 0.8%	< 1.5%	< 2.2%	< 3.0%
Short-Term Stability (48h at RT)	No significant degradation	No significant degradation	< 0.5% degradation	< 1.0% degradation
Long-Term Stability (12 months at -20°C)	No significant degradation	< 0.2% degradation	< 0.8% degradation	< 1.0% degradation

Experimental Protocols

The following are detailed methodologies for the key experiments performed to assess the quality of **3-Nitro-1-pyrenol-d8**.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main component from any organic impurities.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Formic acid in Water.

- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
 - 0-5 min: 50% B
 - 5-15 min: 50% to 95% B
 - 15-20 min: 95% B
 - 20-21 min: 95% to 50% B
 - 21-25 min: 50% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: A stock solution of 1 mg/mL **3-Nitro-1-pyrenol-d8** in acetonitrile is prepared and diluted to a working concentration of 100 µg/mL.
- Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks detected.

Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol determines the percentage of the deuterated (d8) form of 3-Nitro-1-pyrenol relative to the unlabeled (d0) and partially deuterated species.

- Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer coupled with an ACQUITY UPLC I-Class System.
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: A rapid gradient from 10% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
- Data Acquisition: Full scan mode from m/z 260 to 280 to encompass the mass range of all possible deuterated species.
- Sample Preparation: The sample is diluted to a final concentration of 1 µg/mL in 50:50 acetonitrile:water.
- Data Analysis: The isotopic enrichment is calculated by integrating the ion currents for the d8 isotopologue and all other isotopologues (d0 to d7) and expressing the d8 abundance as a percentage of the total.

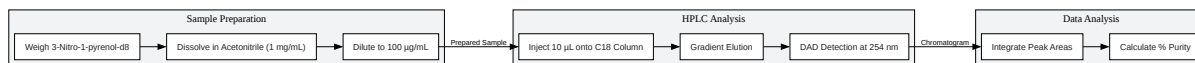
Stability Assessment

Stability studies are crucial to ensure the integrity of the internal standard over time and under various conditions.

- Short-Term Stability: A solution of **3-Nitro-1-pyrenol-d8** at a concentration of 10 µg/mL in the analytical solvent is kept at room temperature (25°C) for 48 hours. The sample is then analyzed by HPLC, and the purity is compared to a freshly prepared sample.
- Long-Term Stability: The solid material is stored at the recommended temperature of -20°C for 12 months. At the end of the period, the material is analyzed for purity by HPLC and compared to the initial purity assessment.

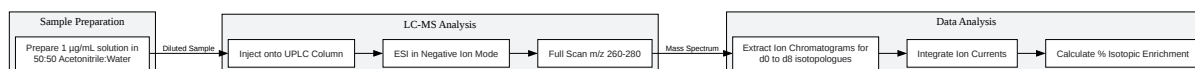
Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described above.



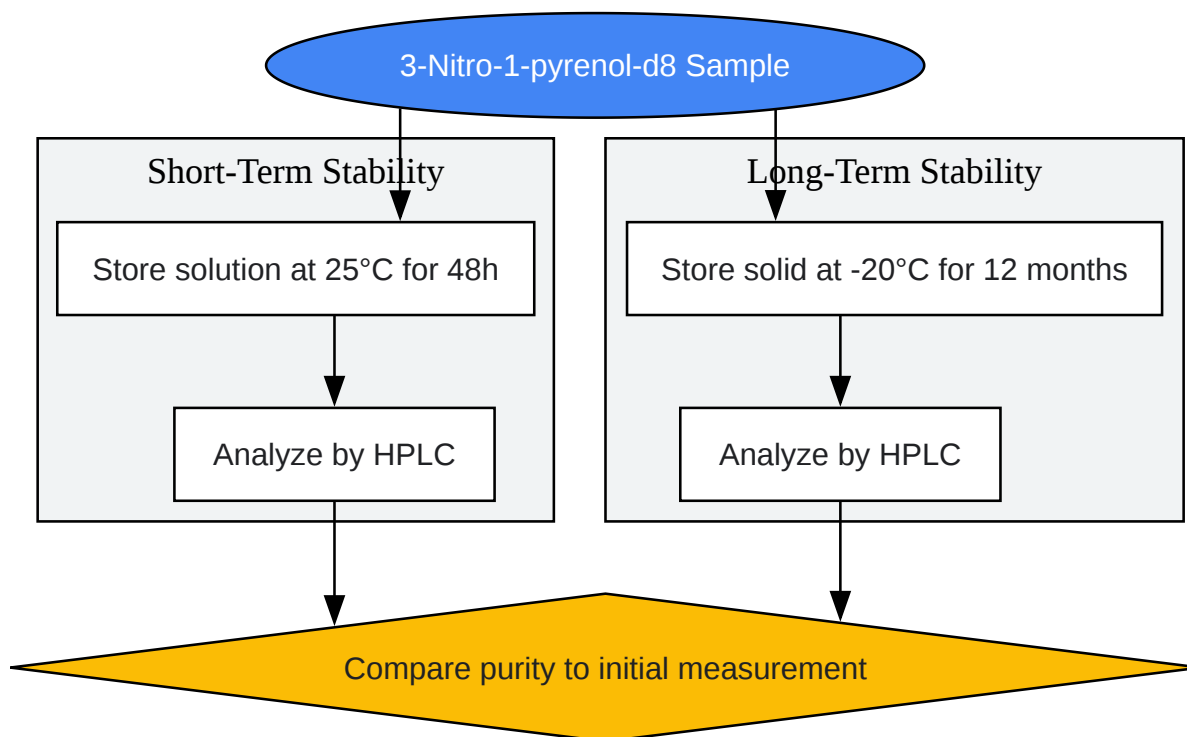
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Workflow for Chemical Purity Determination by HPLC.



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Workflow for Isotopic Enrichment Analysis by LC-MS.



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Logical Flow for Stability Assessment.

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